molecular formula C20H20N8O10S B12687773 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide CAS No. 71138-49-3

3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide

Cat. No.: B12687773
CAS No.: 71138-49-3
M. Wt: 564.5 g/mol
InChI Key: KODOIJDVBKKEEB-JFMUQQRKSA-N
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Description

3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.

Chemical Reactions Analysis

3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. Industrial applications could include its use in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide stands out due to its unique combination of functional groups and reactivity

Properties

CAS No.

71138-49-3

Molecular Formula

C20H20N8O10S

Molecular Weight

564.5 g/mol

IUPAC Name

N-[(E)-[(8E)-8-[(2,4-dinitrophenyl)hydrazinylidene]-1,1-dioxothionan-3-ylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C20H20N8O10S/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-13-3-1-2-4-14(12-39(37,38)11-13)22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h5-10,23-24H,1-4,11-12H2/b21-13+,22-14+

InChI Key

KODOIJDVBKKEEB-JFMUQQRKSA-N

Isomeric SMILES

C1C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CS(=O)(=O)C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1

Canonical SMILES

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1

Origin of Product

United States

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